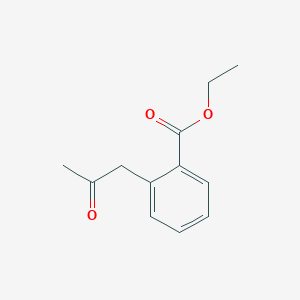

Ethyl 2-(2-oxopropyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-oxopropyl)benzoate, also known as ethyl 4-oxopentanoate, is a chemical compound with the molecular formula C12H14O3. It has a molecular weight of 206.24 g/mol . It is a yellow oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a yellow oil . It has a molecular weight of 206.24 g/mol .Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was elucidated through single-crystal X-ray crystallography, demonstrating its crystallization in the triclinic crystal system. This research underscores the compound's utility in crystallography and structural chemistry for understanding molecular and crystalline structures (Manolov, Morgenstern, & Hegetschweiler, 2012).

Anti-juvenile Hormone Agent

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate was identified as a novel anti-juvenile hormone agent, capable of inducing precocious metamorphosis in silkworm larvae, showcasing its application in entomology and pest management (Ishiguro et al., 2003).

Liquid Crystalline Polysiloxanes

The synthesis of monomers containing ethyl 2-(2-oxopropyl)benzoate and their hydrosilylation to obtain corresponding polysiloxanes exhibit high smectogen properties, indicating their importance in materials science for creating new liquid crystalline materials (Bracon et al., 2000).

Antibacterial Activity

Synthesis of novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates demonstrated significant inhibition activity against gram-positive bacteria, showing the compound's potential in developing new antibacterial agents (Zhu Linhua, 2013).

Molecular Synthesis

The development of a simple synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps, illustrates the compound's role in synthetic organic chemistry (Al-Said & Al-Sghair, 2013).

Corrosion Inhibition

A theoretical study on the synthesis of ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate for corrosion inhibition of mild steel in acidic media exemplifies its application in materials science and engineering (Arrousse et al., 2021).

Wirkmechanismus

Target of Action

Ethyl 2-(2-oxopropyl)benzoate is a complex organic compound

Biochemical Pathways

A related compound, β-carbonyl selenides functionalized with ester groups, has been shown to have antioxidant and anticancer properties . This suggests that this compound may also interact with biochemical pathways related to oxidative stress and cell proliferation, but this needs to be confirmed with further studies.

Result of Action

Related compounds have been shown to have antioxidant and anticancer properties , suggesting that this compound may have similar effects

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxopropyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRDJZGTPZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645685 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73013-47-5 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)